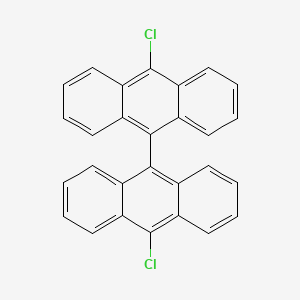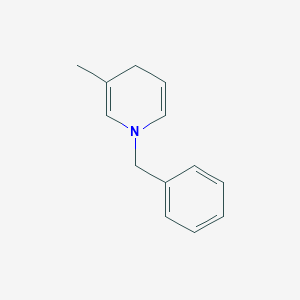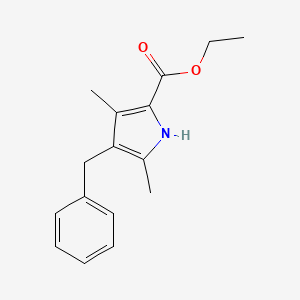![molecular formula C7H14O5S B14265434 Ethyl 3-[(methanesulfonyl)oxy]butanoate CAS No. 135679-24-2](/img/no-structure.png)
Ethyl 3-[(methanesulfonyl)oxy]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(methanesulfonyl)oxy]butanoate is an organic compound with the molecular formula C7H14O5S. It is an ester derivative, characterized by the presence of an ethyl group attached to a butanoate backbone, with a methanesulfonyl group attached to the third carbon atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-[(methanesulfonyl)oxy]butanoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxybutanoic acid with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the ester linkage facilitated by the presence of the base, which neutralizes the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[(methanesulfonyl)oxy]butanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester linkage can be hydrolyzed to yield 3-hydroxybutanoic acid and methanesulfonic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed with sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent for ester reduction.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 3-azidobutanoate or 3-thiocyanatobutanoate can be formed.
Hydrolysis: The primary products are 3-hydroxybutanoic acid and methanesulfonic acid.
Reduction: The major product is 3-hydroxybutanol.
Applications De Recherche Scientifique
Ethyl 3-[(methanesulfonyl)oxy]butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme-catalyzed ester hydrolysis and other biochemical processes.
Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of ethyl 3-[(methanesulfonyl)oxy]butanoate involves its reactivity as an ester and the presence of the methanesulfonyl group. The ester linkage can undergo hydrolysis, releasing the corresponding acid and alcohol. The methanesulfonyl group, being a good leaving group, facilitates nucleophilic substitution reactions. These reactions are often catalyzed by enzymes or chemical catalysts, depending on the specific application.
Comparaison Avec Des Composés Similaires
Ethyl 3-[(methanesulfonyl)oxy]butanoate can be compared with other esters and sulfonate esters:
Ethyl acetate: A simple ester with a similar structure but lacks the methanesulfonyl group, making it less reactive in nucleophilic substitution reactions.
Methyl methanesulfonate: Contains a methanesulfonyl group but is a simpler ester with different reactivity and applications.
Ethyl 3-hydroxybutanoate: Similar backbone but lacks the methanesulfonyl group, leading to different chemical properties and reactivity.
These comparisons highlight the unique reactivity and applications of this compound, particularly in reactions involving nucleophilic substitution and hydrolysis.
Propriétés
| 135679-24-2 | |
Formule moléculaire |
C7H14O5S |
Poids moléculaire |
210.25 g/mol |
Nom IUPAC |
ethyl 3-methylsulfonyloxybutanoate |
InChI |
InChI=1S/C7H14O5S/c1-4-11-7(8)5-6(2)12-13(3,9)10/h6H,4-5H2,1-3H3 |
Clé InChI |
IDHJNSHYGSNWHM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








